![molecular formula C20H29BrN2O3S B2980894 N-(3-(benzylamino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide hydrobromide CAS No. 1216571-44-6](/img/structure/B2980894.png)
N-(3-(benzylamino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide hydrobromide
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Overview
Description
The compound “N-(3-(benzylamino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide hydrobromide” is a complex organic molecule. It contains a benzylamino group, a hydroxypropyl group, a mesitylmethanesulfonamide group, and a hydrobromide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including aminolysis, acylation, and substitution .Chemical Reactions Analysis
The compound likely undergoes reactions typical of its functional groups. For example, the benzylamino group might participate in nucleophilic substitution reactions, and the hydroxypropyl group might undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the properties of its functional groups. For example, amines are generally basic and have higher boiling points compared to similar-sized molecules that don’t contain nitrogen .Scientific Research Applications
- Notably, 4-chloro-α-bromo-acetophenone was successfully synthesized at 90°C using 4-chloroacetophenone as a substrate and acetic acid as a solvent. The innovative experiment demonstrated safety, high yield, cost-effectiveness, and repeatability, making it suitable for undergraduate teaching .
- CalB (Candida antarctica lipase B) catalyzes both processes, and understanding solvent effects enhances the synthesis of this compound .
Organic Synthesis and Chemical Innovation
Enantioselective Synthesis
Pharmaceutical Applications
Future Directions
properties
IUPAC Name |
N-[3-(benzylamino)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S.BrH/c1-15-10-16(2)20(17(3)11-15)22(26(4,24)25)14-19(23)13-21-12-18-8-6-5-7-9-18;/h5-11,19,21,23H,12-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGGCBXWFSWOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(CNCC2=CC=CC=C2)O)S(=O)(=O)C)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzylamino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide hydrobromide |
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